![molecular formula C15H19NO3 B2433752 Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate CAS No. 2470440-50-5](/img/structure/B2433752.png)
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C15H19NO3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethynyl group, a methoxy group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyl-2-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modification of their activity. The carbamate group can also interact with enzymes, affecting their catalytic function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(3-ethynylphenyl)methyl]carbamate
- Tert-butyl N-[(2-methoxyphenyl)methyl]carbamate
- Tert-butyl N-[(3-ethynyl-2-hydroxyphenyl)methyl]carbamate
Uniqueness
Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-6-11-8-7-9-12(13(11)18-5)10-16-14(17)19-15(2,3)4/h1,7-9H,10H2,2-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNBJKYNWWEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)C#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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